molecular formula C10H8F4N2 B13033634 (3S)-3-Amino-3-[2-fluoro-5-(trifluoromethyl)phenyl]propanenitrile

(3S)-3-Amino-3-[2-fluoro-5-(trifluoromethyl)phenyl]propanenitrile

Cat. No.: B13033634
M. Wt: 232.18 g/mol
InChI Key: CEHLMQUQNUJNJX-VIFPVBQESA-N
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Description

(3S)-3-Amino-3-[2-fluoro-5-(trifluoromethyl)phenyl]propanenitrile is a chiral nitrile derivative featuring a fluorinated aromatic ring system. Its molecular structure comprises a (3S)-configured amino group attached to a propanenitrile backbone, with a phenyl ring substituted by fluorine at the ortho-position and a trifluoromethyl (-CF₃) group at the para-position (relative to the nitrile-bearing carbon).

Properties

Molecular Formula

C10H8F4N2

Molecular Weight

232.18 g/mol

IUPAC Name

(3S)-3-amino-3-[2-fluoro-5-(trifluoromethyl)phenyl]propanenitrile

InChI

InChI=1S/C10H8F4N2/c11-8-2-1-6(10(12,13)14)5-7(8)9(16)3-4-15/h1-2,5,9H,3,16H2/t9-/m0/s1

InChI Key

CEHLMQUQNUJNJX-VIFPVBQESA-N

Isomeric SMILES

C1=CC(=C(C=C1C(F)(F)F)[C@H](CC#N)N)F

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)C(CC#N)N)F

Origin of Product

United States

Preparation Methods

Key Synthetic Routes

The synthesis generally involves two main transformations:

These steps require precise control to maintain the stereochemistry and avoid degradation of the fluorinated aromatic moiety.

Common Starting Materials and Intermediates

Detailed Synthetic Steps

Step Reaction Type Conditions Notes Yield & Outcome
1 Formation of Grignard Reagent Magnesium turnings, iodine catalyst, tetrahydrofuran (THF), 45 °C reflux 3-fluoro-5-(trifluoromethyl)phenyl bromide is converted to Grignard reagent High yield; intermediate for further reactions
2 Boronic Acid Synthesis Addition of trimethyl borate at -78 °C, stirring, acidic aqueous workup Produces 3-fluoro-5-trifluoromethylphenylboronic acid 57% yield; mp 167-168 °C; NMR confirms structure
3 Cyanation Introduction of nitrile group on intermediate (e.g., halide or boronic acid derivative) Various cyanation methods (e.g., palladium-catalyzed cyanation) Requires careful control to avoid defluorination
4 Reductive Amination Amination of the nitrile intermediate under reductive conditions Typically uses reducing agents to convert nitrile or aldehyde intermediates to amino nitriles Maintains stereochemistry; critical for chiral purity

Representative Example of Final Step: Reductive Amination

  • The nitrile intermediate is subjected to reductive amination using a suitable amine source and reducing agent (e.g., hydrogenation with Pd/C or chemical reductants).
  • Reaction conditions are optimized to preserve the (3S) stereochemistry at the amino-bearing carbon.
  • Purification typically involves chromatographic techniques to isolate the enantiomerically pure product.

Analytical and Characterization Techniques

Summary Table of Preparation Method Features

Aspect Details
Starting Materials 3-Fluoro-5-(trifluoromethyl)phenyl bromide, magnesium, trimethyl borate
Key Intermediates 3-Fluoro-5-trifluoromethylphenylboronic acid, nitrile intermediates
Main Reactions Grignard formation, cyanation, reductive amination
Reaction Conditions Low temperature (-78 °C) for boronic acid synthesis; reflux at 45 °C for Grignard; controlled reductive amination
Yields Boronic acid intermediate ~57%; overall yields depend on subsequent steps
Stereochemistry (3S) configuration maintained via chiral control in amination step
Purification Chromatography, recrystallization
Analytical Methods NMR, MS, HPLC, melting point

Research Findings and Considerations

  • The fluorinated aromatic system is sensitive to harsh reaction conditions; thus, mild and selective methods are preferred.
  • The use of Grignard reagents and boronic acid intermediates provides efficient routes to functionalized aromatic compounds with fluorine substituents intact.
  • Reductive amination is the preferred method for introducing the amino group at the chiral center, ensuring stereochemical integrity.
  • The nitrile group introduction is typically achieved via palladium-catalyzed cyanation or related methods, requiring precise control to avoid side reactions.
  • The overall synthetic strategy allows for scalability and adaptation for pharmaceutical or agrochemical applications.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-Amino-3-[2-fluoro-5-(trifluoromethyl)phenyl]propanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.

    Substitution: The fluoro and trifluoromethyl groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield fluoro-substituted carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

(3S)-3-Amino-3-[2-fluoro-5-(trifluoromethyl)phenyl]propanenitrile has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (3S)-3-Amino-3-[2-fluoro-5-(trifluoromethyl)phenyl]propanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering specific biochemical pathways. The exact mechanism may vary depending on the application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties and applications of (3S)-3-Amino-3-[2-fluoro-5-(trifluoromethyl)phenyl]propanenitrile, it is critical to compare it with analogs that share structural or functional group similarities. Below is a detailed analysis:

(3S)-3-Amino-3-(2-fluoro-5-methoxyphenyl)propanenitrile

This analog replaces the trifluoromethyl group with a methoxy (-OCH₃) substituent at the 5-position of the phenyl ring. Key differences include:

  • Electronic Effects : The methoxy group is electron-donating, which may reduce the electrophilicity of the aromatic ring compared to the electron-withdrawing trifluoromethyl group.
  • Lipophilicity : The trifluoromethyl group significantly increases lipophilicity (logP ~2.5–3.0 estimated), whereas the methoxy group reduces it (logP ~1.5–2.0) .
  • Metabolic Stability : The -CF₃ group is resistant to oxidative metabolism, whereas the -OCH₃ group may undergo demethylation or oxidation, affecting pharmacokinetics.
Property This compound (3S)-3-Amino-3-(2-fluoro-5-methoxyphenyl)propanenitrile
Substituent at C5 -CF₃ -OCH₃
Molecular Weight (g/mol) ~260.2 ~236.2
logP (Estimated) 2.8–3.2 1.6–2.0
Metabolic Vulnerability Low Moderate

3-Chloro-N-phenyl-phthalimide

1 in ) shares a halogenated aromatic system. Key contrasts include:

  • Core Structure : The phthalimide scaffold introduces a rigid, planar structure, whereas the propanenitrile backbone in the target compound offers conformational flexibility.
  • Functional Groups: The phthalimide’s imide groups enable hydrogen bonding and polymer synthesis applications , whereas the nitrile and amino groups in the target compound are more suited for nucleophilic reactions or metal coordination.

Biological Activity

(3S)-3-Amino-3-[2-fluoro-5-(trifluoromethyl)phenyl]propanenitrile is a compound with significant biological activity, particularly in the context of antimicrobial properties. This article reviews its biological effects, focusing on its antibacterial activity against multidrug-resistant strains, as well as its potential therapeutic applications.

  • Molecular Formula : C10H8F4N2
  • Molecular Weight : 232.18 g/mol
  • CAS Number : 1212949-90-0

Biological Activity Overview

The compound has been synthesized and evaluated for its antimicrobial properties, specifically against resistant strains of Staphylococcus aureus (MRSA and VRSA). The following sections detail the findings from various studies.

Case Studies and Findings

  • Study on Antimicrobial Efficacy :
    A comparative study evaluated a series of fluoro and trifluoromethyl-substituted salicylanilide derivatives, including this compound. The Minimum Inhibitory Concentration (MIC) values were determined against several bacterial strains, revealing the compound's effectiveness against MRSA and VRSA.
    CompoundMIC (µg/mL)Activity Against
    220.031 - 0.062MRSA, VRSA
    Control0.25 - 64S. aureus
    The study indicated that the compound exhibited comparable activity to vancomycin, a standard treatment for MRSA infections, suggesting its potential as a therapeutic agent in treating resistant bacterial infections .
  • Selectivity and Cytotoxicity :
    In vitro cytotoxicity assays were conducted using Vero cells to assess the selectivity index of the compound. Compounds with MIC values below 1 µg/mL demonstrated a selectivity index greater than 10, indicating low toxicity and high efficacy against bacterial cells compared to mammalian cells .

The precise mechanism by which this compound exerts its antibacterial effects is not fully understood; however, it is hypothesized that the presence of fluorine and trifluoromethyl groups enhances lipophilicity and alters membrane permeability, facilitating greater interaction with bacterial targets.

Comparative Analysis with Other Compounds

The biological activity of this compound can be compared to other similar compounds:

Compound NameMIC (µg/mL)Target Bacteria
This compound0.031 - 0.062MRSA, VRSA
Benzanilide Derivative64S. aureus
Fluorosalicylanilides0.25 - 0.5S. aureus

This table illustrates that while other compounds exhibit varying levels of activity, this compound shows superior efficacy against resistant strains.

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